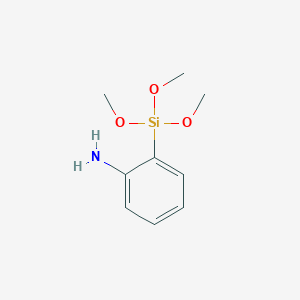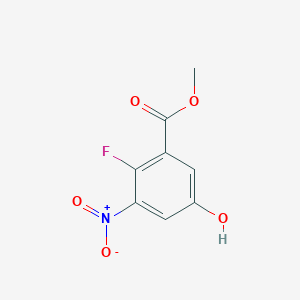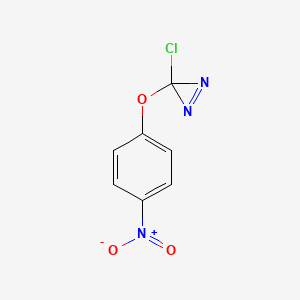
2-Ethyl-2,5,8-trimethylchroman-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2,5,8-trimethylchroman-6-ol is a derivative of vitamin E, known for its antioxidant properties. This compound is structurally related to tocopherols and tocotrienols, which are essential for protecting cells from oxidative damage. The chroman ring structure is a key feature that contributes to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5,8-trimethylchroman-6-ol typically involves the transglycosylation reaction. One method involves using α-glucosidase from Saccharomyces species to catalyze the reaction between 2-hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol and maltose in a solution containing dimethyl sulfoxide (DMSO). The optimal pH for this reaction is 5.5, and the yield increases with the concentration of maltose .
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes, scaled up to meet commercial demands. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the product.
化学反应分析
Types of Reactions
2-Ethyl-2,5,8-trimethylchroman-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce alcohols or hydrocarbons.
科学研究应用
2-Ethyl-2,5,8-trimethylchroman-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.
Biology: Investigated for its role in protecting cells from oxidative stress and its potential in anti-aging research.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmeceuticals and nutraceuticals due to its antioxidant properties.
作用机制
The antioxidant activity of 2-Ethyl-2,5,8-trimethylchroman-6-ol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The chroman ring structure allows for the stabilization of the resulting radical, preventing further oxidative damage. This compound targets lipid peroxyl radicals and reactive oxygen species, protecting cellular membranes and other structures from oxidative stress .
相似化合物的比较
Similar Compounds
α-Tocopherol: The most common form of vitamin E, known for its potent antioxidant activity.
Trolox: A water-soluble analog of vitamin E, often used as a standard in antioxidant assays.
2-Hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol: A precursor in the synthesis of various vitamin E derivatives.
Uniqueness
2-Ethyl-2,5,8-trimethylchroman-6-ol is unique due to its specific structural modifications, which enhance its solubility and antioxidant activity. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
属性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-ethyl-2,5,8-trimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2/c1-5-14(4)7-6-11-10(3)12(15)8-9(2)13(11)16-14/h8,15H,5-7H2,1-4H3 |
InChI 键 |
WYKZDJRMCZBYAA-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC2=C(O1)C(=CC(=C2C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B11888975.png)


![1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B11889003.png)
![8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11889010.png)

